Methyl 2-(5-hydroxypyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxypyridin-2-yl)acetate typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-pyridinecarboxylic acid derivatives.
Reduction: Formation of 5-hydroxypyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(5-hydroxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate: A fluorinated derivative with similar structural features but different electronic properties.
Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride: A positional isomer with different substitution patterns on the pyridine ring.
Uniqueness
Methyl 2-(5-hydroxypyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position of the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-(5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)5-9-6/h2-3,5,10H,4H2,1H3 |
InChI Key |
XNLAMZJZCZRMNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)O |
Origin of Product |
United States |
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